molecular formula C17H18N4O3S B2972156 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL CAS No. 924423-23-4

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL

Cat. No.: B2972156
CAS No.: 924423-23-4
M. Wt: 358.42
InChI Key: SPXCUYATCYZJIG-UHFFFAOYSA-N
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Description

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a pyrimidin-4-OL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrimidin-4-OL Moiety: The pyrimidin-4-OL moiety can be synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole Related Compound B: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole.

    Methyl p-methoxycinnamate: 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester.

Uniqueness

2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a pyrimidin-4-OL moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-5-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-6-4-7-13(8-11)23-2/h4,6-9H,3,5,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXCUYATCYZJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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